molecular formula C18H23N B1590893 Bis(4-isopropylphenyl)amine CAS No. 63451-41-2

Bis(4-isopropylphenyl)amine

Cat. No.: B1590893
CAS No.: 63451-41-2
M. Wt: 253.4 g/mol
InChI Key: HFPMNRKCIPGSNW-UHFFFAOYSA-N
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Description

Bis(4-isopropylphenyl)amine is an organic compound with the molecular formula C18H23N It is characterized by the presence of two 4-isopropylphenyl groups attached to a central amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-isopropylphenyl)amine typically involves the reaction of 4-isopropylphenylamine with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity . The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Bis(4-isopropylphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Bis(4-isopropylphenyl)amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(4-isopropylphenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.

Comparison with Similar Compounds

    Bis(4-methylphenyl)amine: Similar structure but with methyl groups instead of isopropyl groups.

    Bis(4-tert-butylphenyl)amine: Contains tert-butyl groups, leading to different steric and electronic properties.

    Bis(4-chlorophenyl)amine: Chlorine atoms replace the isopropyl groups, affecting reactivity and applications.

Uniqueness: Bis(4-isopropylphenyl)amine is unique due to the presence of isopropyl groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly useful in specific synthetic applications and research studies where these properties are advantageous.

Properties

IUPAC Name

4-propan-2-yl-N-(4-propan-2-ylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-13(2)15-5-9-17(10-6-15)19-18-11-7-16(8-12-18)14(3)4/h5-14,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPMNRKCIPGSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563730
Record name 4-(Propan-2-yl)-N-[4-(propan-2-yl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63451-41-2
Record name 4-(Propan-2-yl)-N-[4-(propan-2-yl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Acetyl-N,N-di(4-isopropylphenyl)amine (5.4 g, 18.4 mmol) are heated to reflux in 100 ml of 20% aqueous ethanol. The reaction is monitored by thin-layer chromatography. After 30 h, no reactant is any longer detectable in the TLC. The ethanolic solution is poured into dist. water, and the brownish precipitate is filtered off with suction, dissolved in dichloromethane and dried with sodium sulphate. The solution is concentrated and chromatographed through a short silica gel column with 50% dichloromethane in hexane. The product fractions are concentrated to dryness and the product is dried under reduced pressure.
Name
N-Acetyl-N,N-di(4-isopropylphenyl)amine
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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